![molecular formula C20H25N4NaO6S B14741888 Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt CAS No. 5165-82-2](/img/structure/B14741888.png)
Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzoylamino group, diethoxyphenyl group, and a triazenyl group, all contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt typically involves multiple steps. The process begins with the preparation of the benzoylamino group, followed by the introduction of the diethoxyphenyl group. The final step involves the formation of the triazenyl group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified through crystallization or other separation techniques to obtain the monosodium salt form.
化学反応の分析
Types of Reactions
Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1-methyl-2-triazenyl]-, sodium salt
- 2-Phenylamino-Ethanesulfonic Acid
Uniqueness
Compared to similar compounds, ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
特性
CAS番号 |
5165-82-2 |
|---|---|
分子式 |
C20H25N4NaO6S |
分子量 |
472.5 g/mol |
IUPAC名 |
sodium;2-[[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C20H26N4O6S.Na/c1-4-29-18-14-17(22-23-24(3)11-12-31(26,27)28)19(30-5-2)13-16(18)21-20(25)15-9-7-6-8-10-15;/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,21,25)(H,26,27,28);/q;+1/p-1 |
InChIキー |
INWDFEATIPCINK-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NN(C)CCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
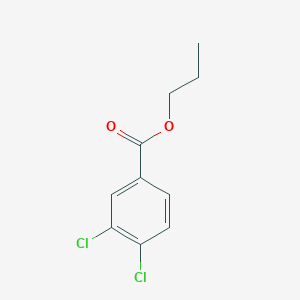
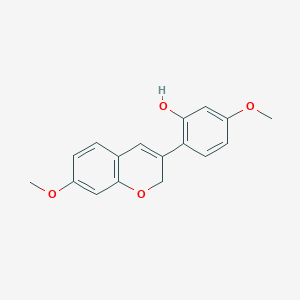
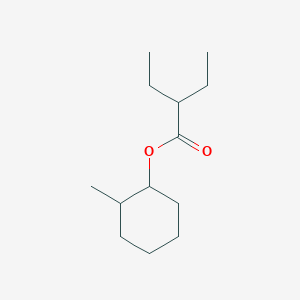
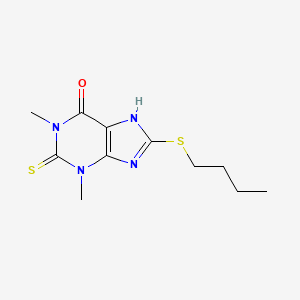
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
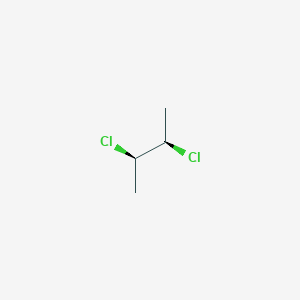
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
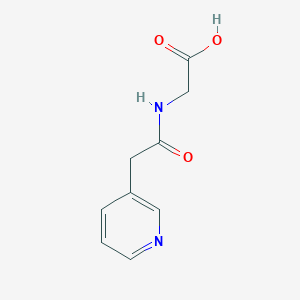

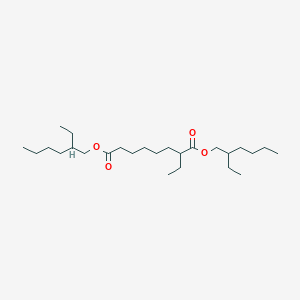
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
